(S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine

Physicochemical property optimization CNS drug design Permeability enhancement

(S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine (CAS 1459772-10-1) is a chiral, heterobifunctional building block that combines a 2‑bromopyridine electrophile with an enantiopure (S)‑3‑fluoropyrrolidine nucleophile. Its molecular formula is C₁₀H₁₂BrFN₂ and molecular weight is 259.12 g·mol⁻¹.

Molecular Formula C10H12BrFN2
Molecular Weight 259.12 g/mol
Cat. No. B15219404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine
Molecular FormulaC10H12BrFN2
Molecular Weight259.12 g/mol
Structural Identifiers
SMILESC1CN(CC1F)CC2=CC(=NC=C2)Br
InChIInChI=1S/C10H12BrFN2/c11-10-5-8(1-3-13-10)6-14-4-2-9(12)7-14/h1,3,5,9H,2,4,6-7H2/t9-/m0/s1
InChIKeyGCHWHDBFDVKACW-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine (CAS 1459772-10-1): A Chiral Fluorinated Pyridine Building Block for CNS-Penetrant and Metabolic-Target Drug Discovery


(S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine (CAS 1459772-10-1) is a chiral, heterobifunctional building block that combines a 2‑bromopyridine electrophile with an enantiopure (S)‑3‑fluoropyrrolidine nucleophile. Its molecular formula is C₁₀H₁₂BrFN₂ and molecular weight is 259.12 g·mol⁻¹ . The 2‑bromo substituent provides a universal handle for palladium‑catalysed cross‑coupling (Suzuki, Buchwald‑Hartwig, etc.), while the (S)‑3‑fluoropyrrolidine ring introduces a precisely tuned amine basicity (conjugate acid pKₐ ≈ 8.68, versus ∼11.3 for unsubstituted pyrrolidine) that enhances passive membrane permeability and reduces off‑target engagement at physiological pH [1]. These two features together make the compound a strategic intermediate for constructing CNS‑penetrant ligands and selective dipeptidyl peptidase IV (DPP‑IV) inhibitors.

Why Generic Substitution Fails: The Quantifiable Risks of Replacing (S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine with the Non-Fluorinated or Racemic Analog


Replacing (S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine with its non‑fluorinated analog 2‑bromo‑4‑(pyrrolidin‑1‑ylmethyl)pyridine (MW 241.13) or the racemic fluoropyrrolidine version introduces two quantifiable risks for downstream drug discovery. First, removal of the 3‑fluoro substituent raises the pyrrolidine nitrogen pKₐ by ∼2.6 log units (from ∼8.68 to ∼11.3), markedly increasing the fraction of protonated, membrane‑impermeable amine at physiological pH and compromising CNS penetration or oral bioavailability [1]. Second, published SAR on DPP‑IV inhibitors demonstrates that the (S)‑3‑fluoropyrrolidine motif is essential for achieving selectivity over the off‑target quiescent cell proline dipeptidase (QPP); non‑fluorinated or (R)‑configured analogs consistently erode this selectivity window, increasing the probability of QPP‑mediated liabilities [2]. The combination of these two structure‑dependent effects means that substituting any other in‑class building block will produce molecules with predictably different pharmacokinetic and selectivity profiles.

Quantitative Differentiation Evidence for (S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine vs. Closest Analogs


Amine Basicity Modulation: 3-Fluoropyrrolidine vs. Unsubstituted Pyrrolidine (pKa Shift of ~2.6 Units)

The conjugate acid of (S)-3-fluoropyrrolidine has a predicted pKₐ of 8.68 ± 0.10 , substantially lower than the experimentally measured pKₐ of ∼11.3 for unsubstituted pyrrolidine [1]. This ΔpKₐ of ∼2.6 log units translates to a >100‑fold difference in the fraction of unprotonated (membrane‑permeable) free base at pH 7.4. Compounds built from (S)-2‑bromo‑4‑((3‑fluoropyrrolidin‑1‑yl)methyl)pyridine therefore inherit a pyrrolidine nitrogen basicity that lies near the physiological range, a property explicitly sought to balance target engagement with passive permeability .

Physicochemical property optimization CNS drug design Permeability enhancement

DPP-IV Enzymatic Selectivity: (S)-3-Fluoropyrrolidine Amides Show >4000-Fold Selectivity for DPP-IV Over QPP

Amides derived from (S)-3-fluoropyrrolidine and 4-substituted cyclohexylglycine were evaluated as DPP-IV inhibitors [1]. The most potent analog in this series, compound 48, displayed good pharmacokinetic properties and was orally active in an oral glucose tolerance test in lean mice. Critically, the (S)-3-fluoropyrrolidine-containing series demonstrated good selectivity for DPP-IV over quiescent cell proline dipeptidase (QPP), a selectivity profile not observed with many non-fluorinated pyrrolidine-based inhibitors. In a related fluoropyrrolidine DPP-IV inhibitor series, a compound achieved 19 nM DPP-IV inhibition with >4,000‑fold selectivity over QPP [2], demonstrating the magnitude of selectivity achievable with this fluorinated motif.

Type 2 diabetes DPP-IV inhibition Enzyme selectivity

Synthetic Handle Differentiation: 2‑Bromopyridine vs. Non‑Halogenated or 3‑/4‑Bromo Regioisomers for Cross‑Coupling Chemistry

The 2‑bromo substituent on the pyridine ring of (S)-2‑bromo‑4‑((3‑fluoropyrrolidin‑1‑yl)methyl)pyridine provides an orthogonal, highly reactive handle for Pd‑catalyzed cross‑coupling reactions. In competitive Suzuki‑Miyaura coupling experiments, the reactivity order of leaving groups on pyridine is established as ‑Br > ‑OSO₂F > ‑Cl [1]. This means the 2‑bromo intermediate undergoes coupling under milder conditions and with higher chemoselectivity than its 2‑chloro or 2‑fluorosulfate counterparts. The 4‑aminomethyl substituent positions the fluoropyrrolidine distal to the coupling site, preventing steric interference during the key bond‑forming step—a spatial arrangement not achievable with 3‑bromo or direct N‑aryl regioisomers.

Palladium-catalyzed cross-coupling Suzuki-Miyaura Medicinal chemistry diversification

Chiral Identity: (S)-Enantiomer Enables Stereospecific DPP-IV Inhibitor Synthesis vs. (R)-Enantiomer or Racemate

The (S)-configuration at the 3-position of the fluoropyrrolidine ring is a critical determinant of biological activity in downstream DPP-IV inhibitors. The Caldwell et al. (2004) study specifically employed (S)-3-fluoropyrrolidine to achieve DPP-IV selectivity over QPP [1]. The enantiomeric (R)-3-fluoropyrrolidine produces amides with substantially different binding poses in the DPP-IV active site, as confirmed by subsequent QSAR and docking studies on this chemical series [2]. Using the racemate would require chiral separation of the final drug candidate, adding cost and complexity; procurement of the enantiopure (S)-building block avoids this inefficiency.

Chiral synthesis Stereochemistry DPP-IV inhibitor

Lipophilicity Tuning: 3‑Fluoropyrrolidine Reduces logP by ~0.2–0.3 Units Relative to Unsubstituted Pyrrolidine

The calculated logP of 3‑fluoropyrrolidine is approximately 0.09–0.37 (depending on salt form and calculation method), compared with approximately 0.32–0.48 for unsubstituted pyrrolidine [1]. This modest reduction in lipophilicity (ΔlogP ≈ 0.1–0.3) contributes to improved ligand efficiency metrics (LE, LLE) when the building block is incorporated into lead compounds. The fluoro substituent thus provides a dual benefit—reduced basicity and slightly reduced lipophilicity—that together improve the overall physicochemical profile without requiring additional structural modifications.

Lipophilicity logP Drug-likeness

Commercial Availability and Purity Benchmark: 98% Enantiopure (S)-Isomer from Multiple Global Vendors

(S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine is commercially available from multiple vendors at a standard purity of 98% . In contrast, the non-fluorinated analog 2‑bromo‑4‑(pyrrolidin‑1‑ylmethyl)pyridine is typically offered at 95% purity , and the (R)-enantiomer of the fluorinated compound shows limited commercial availability with lower purity specifications. The higher standard purity of the (S)-fluorinated building block reduces the need for repurification before use in sensitive catalytic reactions or biological assays.

Chemical procurement Building block sourcing Purity specification

Highest-Value Application Scenarios for (S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine Based on Verified Differentiation Evidence


Synthesis of CNS-Penetrant α4β2 Nicotinic Receptor Ligands

The reduced basicity of the 3‑fluoropyrrolidine motif (pKₐ ∼8.68 vs. ∼11.3 for pyrrolidine) is a critical enabler of blood‑brain barrier penetration [1]. Tamborini et al. (2015) explicitly used 3‑fluoropyrrolidine‑containing pyridine scaffolds to develop α4β2 nAChR ligands with good affinity and subtype selectivity, demonstrating that the fluorine atom properly tunes basicity for CNS exposure [5]. (S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine can serve as the direct precursor for constructing such ligands via Suzuki coupling at the 2‑position, combining the permeability benefit of the fluoropyrrolidine with the modular diversification enabled by the bromine handle.

Discovery of Selective DPP-IV Inhibitors for Type 2 Diabetes

The (S)-3-fluoropyrrolidine moiety is a privileged fragment for achieving DPP-IV selectivity over QPP. Caldwell et al. (2004) demonstrated that amides incorporating this fragment exhibit good DPP-IV selectivity, and subsequent work identified analogs with >4,000‑fold selectivity (DPP-IV IC₅₀ = 19 nM) over QPP [2][3]. Procurement of enantiopure (S)-2-bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine ensures that lead optimization campaigns begin with the stereochemistry pre‑set, avoiding the need for chiral resolution of final drug candidates and guaranteeing that the selectivity‑conferring (S)-configuration is preserved throughout synthesis.

Modular Library Synthesis via Pd-Catalyzed Cross-Coupling for Kinase or Protease Inhibitor Programs

The 2‑bromopyridine moiety is the most reactive leaving group among common pyridine electrophiles (‑Br > ‑OSO₂F > ‑Cl), enabling efficient Suzuki‑Miyaura diversification under mild conditions [4]. This makes (S)-2-bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine an ideal core scaffold for generating focused libraries targeting kinases (e.g., DYRK1A, for which related 3‑fluoropyrrolidine‑containing ligands have been profiled in BindingDB [6]) or cysteine proteases (cathepsin S/L inhibitors described in Roche patent EP2814822 [7]). The 4‑aminomethyl substitution pattern ensures the fluoropyrrolidine ring does not sterically interfere with the coupling step, maximizing synthetic yield and library diversity.

Building Block for Fluorine‑19 NMR Probe Development in Fragment-Based Drug Discovery

The single fluorine atom in the 3‑fluoropyrrolidine ring provides a clean ¹⁹F NMR spectroscopic handle for fragment‑based screening and protein‑observed NMR experiments. Unlike multi‑fluorinated or trifluoromethylated analogs that produce complex splitting patterns, the mono‑fluoro substituent in this building block yields a single, well‑resolved ¹⁹F resonance that can be monitored for ligand‑protein binding without spectral congestion. The 2‑bromo handle simultaneously allows covalent attachment or further elaboration while retaining the fluorine probe, making the compound a dual‑purpose tool for both hit‑finding and hit‑to‑lead chemistry.

Quote Request

Request a Quote for (S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.